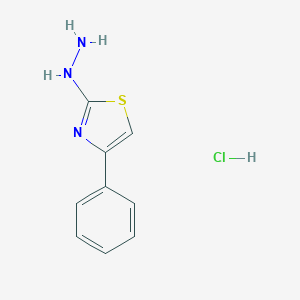

2-Hydrazinyl-4-phenylthiazole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of hydrazine or its derivatives. For instance, paper describes an improved process for synthesizing 4-methyl-2-hydrazinobenothiazole, which is a close relative to the compound . The synthesis involves a substitution reaction using 4-methyl-2-aminobenzothiazole hydrochloride as a starting material and ethylene glycol as a solvent. The reaction conditions are carefully optimized to achieve a high yield and purity, which suggests that similar conditions could potentially be applied to synthesize 2-Hydrazinyl-4-phenylthiazole hydrochloride.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be further substituted with various functional groups. In paper , the crystal structures of two thiazole derivatives are determined, highlighting the importance of hydrogen bonding in the dimerization of these compounds. Although the specific structure of 2-Hydrazinyl-4-phenylthiazole hydrochloride is not provided, it can be inferred that hydrogen bonding might play a significant role in its solid-state structure as well.

Chemical Reactions Analysis

Thiazole derivatives are known to undergo a variety of chemical reactions. Paper discusses the reactivity of a triazole derivative with different reagents to yield oxadiazole and hydrazone derivatives. Similarly, paper explores the reactions of oxadiazole derivatives with bromine and lead tetra-acetate to yield triazolo[3,4-b][1,3,4]oxadiazoles. These studies suggest that 2-Hydrazinyl-4-phenylthiazole hydrochloride could also participate in various chemical transformations, potentially leading to a wide range of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be quite diverse, depending on their specific substituents. Paper describes the characterization of hydroxypyrazole derivatives by spectroscopic methods, which are essential for confirming the identity of synthesized compounds. Paper details the synthesis of a radiolabeled thiazole derivative, indicating the potential use of such compounds in tracer studies or drug development. These insights suggest that 2-Hydrazinyl-4-phenylthiazole hydrochloride could also be characterized using similar techniques and might have applications in various fields of research.

科学的研究の応用

Antiproliferative and Antioxidant Properties

The compound demonstrates significant cytotoxic activity on carcinoma cell lines, including A2780 and HeLa. It has shown potential in inhibiting the proliferation of these cancer cells. In addition to its cytotoxic effects, it exhibits remarkable antioxidant properties, providing a dual approach in combating cancer cells through oxidative stress modulation and direct cytotoxicity. These findings underscore its potential in cancer research and therapy, presenting a compound with multifaceted mechanisms of action against cancer (Grozav et al., 2017; Grozav et al., 2014).

Antifungal Efficacy

This compound has shown promising results in treating cryptococcosis and candidiasis in animal models. It effectively inhibits Cryptococcus spp. and Candida albicans, impacting biofilm formation and inhibiting adhesion to human buccal cells. Its efficacy in reducing fungal burden and prolonging survival in infected models highlights its potential as a therapeutic agent against these fungal infections (Sá et al., 2018; Silva et al., 2020).

Corrosion Inhibition

In the field of materials science, specific derivatives of this compound have been studied for their corrosion inhibitory properties on metal alloys. They exhibit significant potential in protecting metals from corrosive environments, marking their importance in industrial applications where corrosion resistance is crucial (El-Lateef et al., 2021; Badiea & Mohana, 2009).

Interaction with Biological Molecules

The interaction of this compound with human serum albumin (HSA) was studied to understand its potential pharmacological implications. The study revealed that this compound could induce conformational changes in HSA, suggesting its potential impact on drug distribution, efficacy, and metabolism (Fen, 2014).

Safety And Hazards

特性

IUPAC Name |

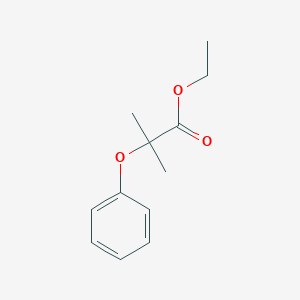

(4-phenyl-1,3-thiazol-2-yl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S.ClH/c10-12-9-11-8(6-13-9)7-4-2-1-3-5-7;/h1-6H,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFGXXFFKPARFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

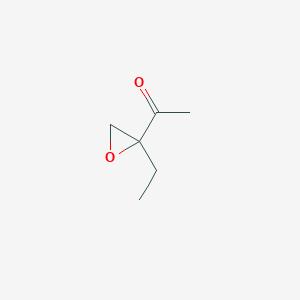

C1=CC=C(C=C1)C2=CSC(=N2)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386085 |

Source

|

| Record name | 2-Hydrazinyl-4-phenyl-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinyl-4-phenylthiazole hydrochloride | |

CAS RN |

17574-10-6 |

Source

|

| Record name | 2-Hydrazinyl-4-phenyl-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)